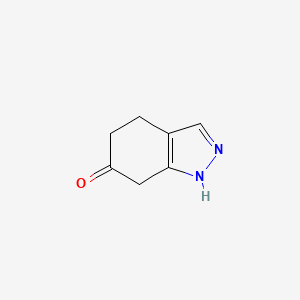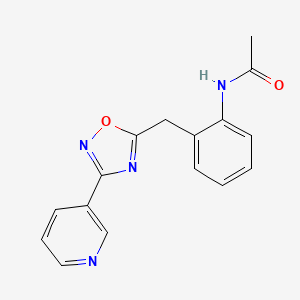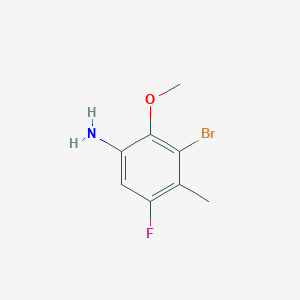![molecular formula C14H22N2 B2421490 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine CAS No. 923137-50-2](/img/structure/B2421490.png)
1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine” is a chemical compound with the molecular formula C14H22N2 . It has a molecular weight of 218.34 . The compound is also known as "[4-(3-methylpiperidin-1-yl)phenyl]methanamine" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 . This indicates that the compound has a piperidine ring, which is a common structure in many pharmaceuticals .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is 4°C, and it should be protected from light .Wissenschaftliche Forschungsanwendungen
Drug Designing
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could have potential pharmacological applications.
Antiplasmodial Activity
1, 4-disubstituted piperidines have shown significant antiplasmodial activity against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could potentially be used in the treatment of malaria.
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biological Evaluation of Potential Drugs
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could be used in the biological evaluation of potential drugs.
Anticoagulant Effect
4-(piperidin-1-yl)pyridine derivatives have shown strong factor IIa inhibition and good anticoagulant effect . This suggests that 1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine could potentially be used in the treatment of blood clotting disorders.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-3-2-8-16(10-12)11-14-6-4-13(9-15)5-7-14/h4-7,12H,2-3,8-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPRDRGHQMCFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2421407.png)
![N-(3-chloro-4-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2421409.png)
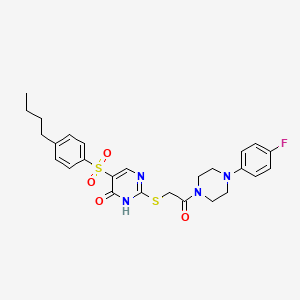
![2-(((5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2421413.png)
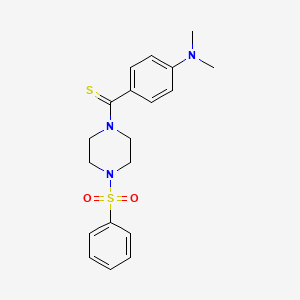
![ethyl N-[(E)-2-cyano-3-(4-fluoroanilino)-2-propenoyl]carbamate](/img/structure/B2421417.png)
![(4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2421418.png)

![1-[(3R,4S)-4-methoxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/no-structure.png)
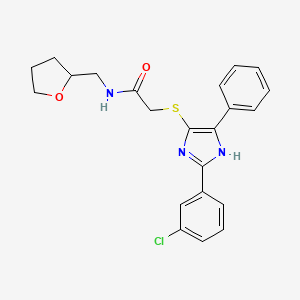
![[4-[(Z)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenyl] benzoate](/img/structure/B2421423.png)
